3-N-Fmoc-aminométhyl pipéridine

Vue d'ensemble

Description

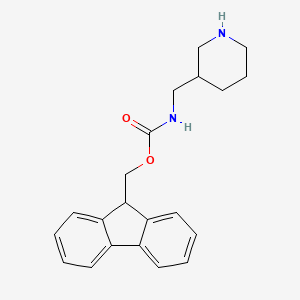

3-N-Fmoc-aminomethyl piperidine is a chemical compound with the molecular formula C21H24N2O2 It is known for its unique structure, which includes a fluorenyl group and a piperidinylmethyl group connected through a carbamate linkage

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-N-Fmoc-aminomethyl piperidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. Its ability to form stable carbamate linkages makes it a valuable tool for labeling and tracking biomolecules in various biological systems .

Medicine

In medicine, 3-N-Fmoc-aminomethyl piperidine has potential applications in drug development. Its structural features can be exploited to design novel therapeutic agents with improved efficacy and selectivity. Research is ongoing to explore its potential as a drug candidate for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Fmoc-aminomethyl piperidine typically involves the reaction of 9-fluorenylmethanol with piperidin-3-ylmethylamine in the presence of a carbamoylating agent such as phosgene or a similar reagent . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated synthesis equipment and large-scale reactors can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-N-Fmoc-aminomethyl piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically conducted under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions can produce fluorenylmethylamines. Substitution reactions can result in a variety of carbamate derivatives with different functional groups .

Mécanisme D'action

The mechanism of action of 3-N-Fmoc-aminomethyl piperidine involves its interaction with specific molecular targets and pathways. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinylmethyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: This compound has a similar fluorenylmethyl structure but differs in the presence of an aminophenyl group instead of a piperidinylmethyl group.

9-Fluorenylmethyl carbamate: This compound lacks the piperidinylmethyl group and is commonly used as a protecting group in peptide synthesis.

(9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate: This compound features a hydroxyethoxyethyl group, which imparts different chemical properties compared to the piperidinylmethyl group.

Uniqueness

The uniqueness of 3-N-Fmoc-aminomethyl piperidine lies in its combination of the fluorenyl and piperidinylmethyl groups. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Activité Biologique

3-N-Fmoc-aminomethyl piperidine (CAS Number: 672310-14-4) is a compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. Its unique structural features enable it to serve as a valuable tool in enzyme studies, protein interactions, and drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

3-N-Fmoc-aminomethyl piperidine is characterized by a piperidine ring substituted with an Fmoc (fluorenylmethyloxycarbonyl) group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The structural formula can be represented as follows:

The biological activity of 3-N-Fmoc-aminomethyl piperidine primarily arises from its ability to interact with specific molecular targets. The Fmoc group engages in π-π interactions with aromatic residues in proteins, while the piperidinylmethyl moiety can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Applications in Biological Research

3-N-Fmoc-aminomethyl piperidine is utilized as a probe in biological research for several purposes:

- Enzyme Studies : It serves as a tool to study enzyme kinetics and mechanisms by providing a stable linkage to substrates or inhibitors.

- Protein Interactions : The compound aids in investigating protein-protein interactions through labeling techniques.

- Drug Development : Its structural features are explored for designing novel therapeutic agents with enhanced efficacy and selectivity against specific diseases .

Enzyme Activity Studies

A study highlighted the compound's role in suppressing α-carbon racemization during peptide synthesis. By employing 3-N-Fmoc-aminomethyl piperidine, researchers could achieve higher yields and purities of synthesized peptides, demonstrating its effectiveness as a protecting group in solid-phase peptide synthesis (SPPS) .

Drug Development Potential

Research indicates that derivatives of 3-N-Fmoc-aminomethyl piperidine exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria. In particular, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections.

Comparative Biological Activity Table

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHGXXJVKXQRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374674 | |

| Record name | 3-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-14-4 | |

| Record name | 3-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.